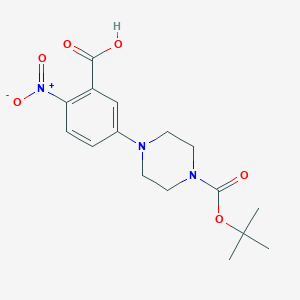

1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

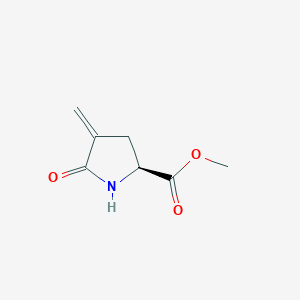

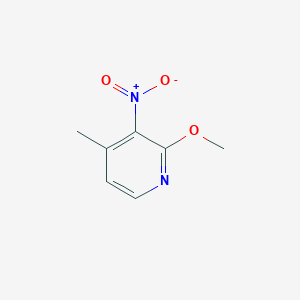

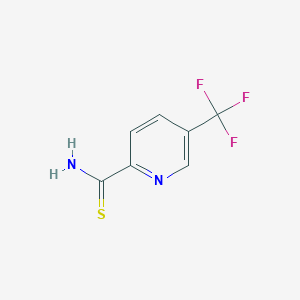

1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine is an organic compound with the molecular formula C16H21N3O6 and a molecular weight of 351.35 . It is a white or off-white crystalline solid .

Synthesis Analysis

The synthesis of 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine is generally achieved through chemical reactions. A common method involves the nitration of nitric acid to obtain 3-nitro-4-nitrobenzoic acid. This acid is then reacted with Piperazine to yield 1-N-Boc-4-(3-Carboxy-4-Nitrophenyl)Piperazine .Molecular Structure Analysis

The molecular structure of 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine consists of a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and a 3-carboxy-4-nitrophenyl group .Chemical Reactions Analysis

While specific chemical reactions involving 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine are not detailed in the search results, piperazine derivatives are widely employed in the synthesis of various drug compounds .Physical And Chemical Properties Analysis

1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine has a density of 1.329g/cm3, a boiling point of 555.622°C at 760 mmHg, and a flash point of 289.83°C. It is soluble in ethanol and dichloromethane but insoluble in water .Aplicaciones Científicas De Investigación

Role in Drug Discovery

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . The structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions .

C–H Functionalization

Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This process is crucial in the synthesis of pharmaceutical compounds, demonstrating its significance in the development of novel therapeutic agents .

Synthesis of Diverse Heterocyclic Compounds

The compound plays a significant role in the synthesis of diverse heterocyclic compounds, highlighting its versatility and importance in medicinal chemistry .

Proteomics Research

The compound is used in proteomics research . Proteomics is a branch of biology that studies proteins and their functions. The compound’s unique structure allows it to interact with proteins in specific ways, making it a valuable tool in this field .

Synthesis of α,β-poly (2-oxazoline) Lipopolymers

1-Boc-piperazine may be used in the termination step during the synthesis of α,β-poly (2-oxazoline) lipopolymers via living cationic ring opening polymerization .

Synthesis of Indazole DNA Gyrase Inhibitors

The compound can be used in the synthesis of indazole DNA gyrase inhibitors . DNA gyrases are enzymes that are involved in the replication of DNA, and inhibitors of these enzymes can be used as antibiotics .

Chemical Synthesis and Drug Development

Material Science and Optoelectronics

Safety And Hazards

1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine may be irritating to the human body. Inhalation or contact with skin and eyes should be avoided. It is recommended to wear appropriate protective equipment such as lab gloves, goggles, and protective clothing. It should also be stored away from oxidants, strong acids, and strong bases to prevent dangerous reactions .

Propiedades

IUPAC Name |

5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O6/c1-16(2,3)25-15(22)18-8-6-17(7-9-18)11-4-5-13(19(23)24)12(10-11)14(20)21/h4-5,10H,6-9H2,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURLRAAZXIBLIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472939 |

Source

|

| Record name | 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine | |

CAS RN |

183622-36-8 |

Source

|

| Record name | 1-(1,1-Dimethylethyl) 4-(3-carboxy-4-nitrophenyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183622-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone](/img/structure/B66564.png)

![Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3aalpha,8abta)-(9CI)](/img/structure/B66566.png)